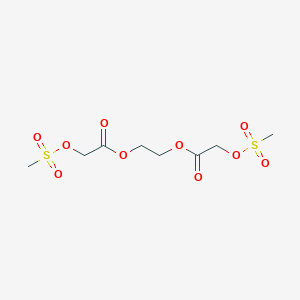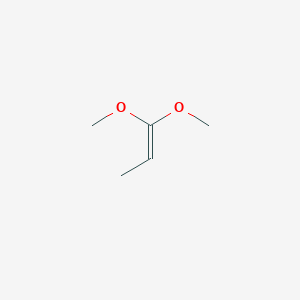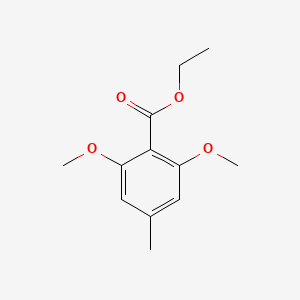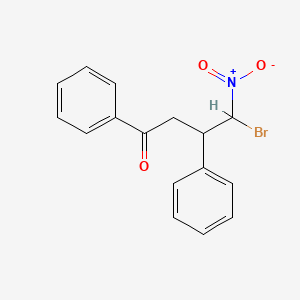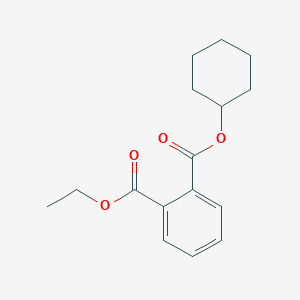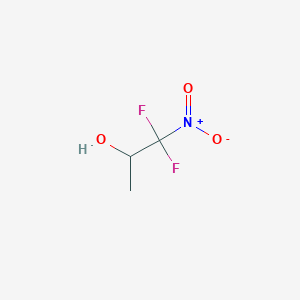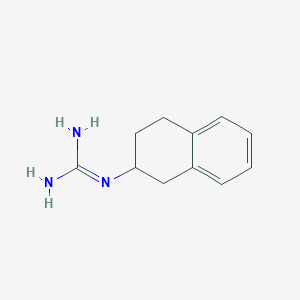
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound features a tetrahydronaphthalene moiety, which is a partially hydrogenated form of naphthalene, combined with a guanidine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with the amine under mild conditions to form the desired guanidine . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of guanidines often employs large-scale synthesis techniques, such as the use of cyanamides that react with derivatized amines. Copper-catalyzed cross-coupling chemistry is also utilized in some industrial processes to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of amines or other reduced products.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidines, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine involves its interaction with molecular targets such as DNA and enzymes. The guanidine group can form hydrogen bonds with nucleic acids, influencing their structure and function . Additionally, the compound can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminotetralin:
2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid: This compound features a tetrahydronaphthalene moiety and is used in various chemical applications.
Uniqueness
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine is unique due to its combination of a tetrahydronaphthalene moiety with a guanidine group, which imparts high basicity and the ability to form hydrogen bonds. This makes it particularly versatile in biological and chemical applications .
Propiedades
Número CAS |
4860-54-2 |
|---|---|
Fórmula molecular |
C11H15N3 |
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
2-(1,2,3,4-tetrahydronaphthalen-2-yl)guanidine |
InChI |
InChI=1S/C11H15N3/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H4,12,13,14) |
Clave InChI |
MRLPNZNPYAYBIK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2CC1N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
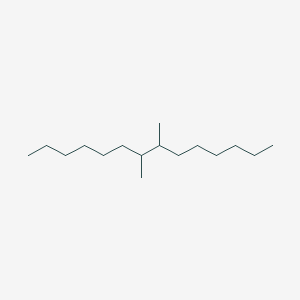
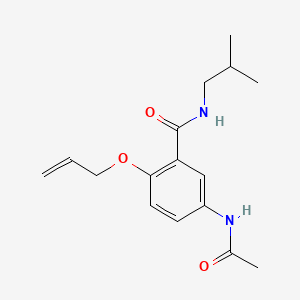
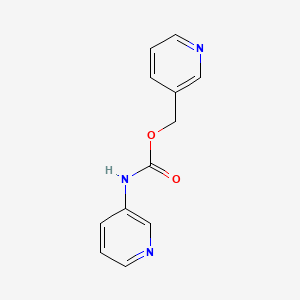

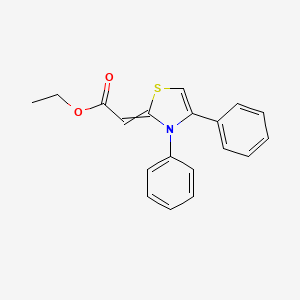
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
